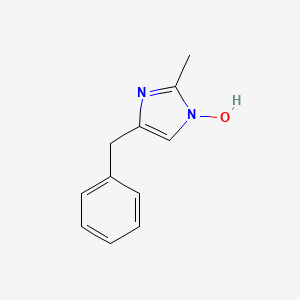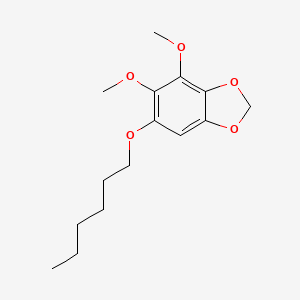![molecular formula C24H34O4 B14356926 3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid CAS No. 95265-05-7](/img/structure/B14356926.png)
3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a long dodecyloxy chain, a phenyl ring, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid typically involves multiple steps:
Formation of the Dodecyloxy Intermediate: The initial step involves the reaction of dodecanol with an appropriate acylating agent to form the dodecyloxy intermediate.
Aldol Condensation: The dodecyloxy intermediate undergoes an aldol condensation with a suitable aldehyde to form the enone structure.
Phenyl Ring Substitution: The enone is then subjected to a Friedel-Crafts acylation reaction with a phenyl ring to introduce the phenyl group.
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to yield the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the enone structure, converting it to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{4-[3-(Hexadecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid: Similar structure with a hexadecyloxy chain instead of a dodecyloxy chain.
3-{4-[3-(Octadecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid: Features an octadecyloxy chain.
Uniqueness
3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid is unique due to its specific dodecyloxy chain length, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it distinct from similar compounds with different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
95265-05-7 |
|---|---|
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-[4-(3-dodecoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-24(27)19-17-22-14-12-21(13-15-22)16-18-23(25)26/h12-19H,2-11,20H2,1H3,(H,25,26) |
InChI-Schlüssel |
DXNVDDCCNNZXEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
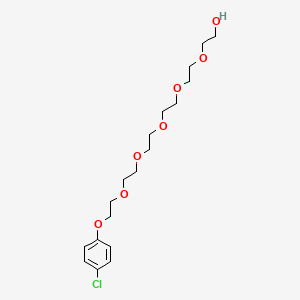
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
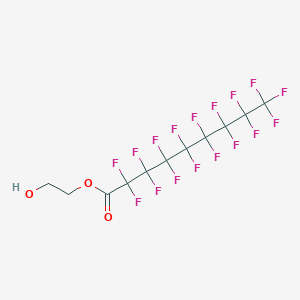
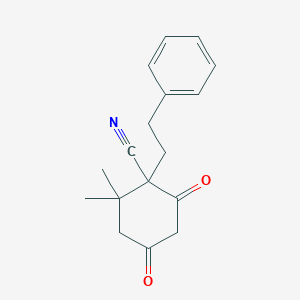
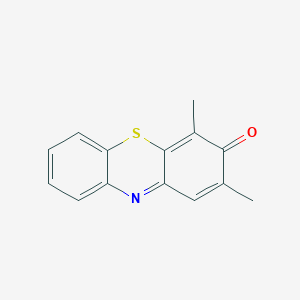
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)

![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
